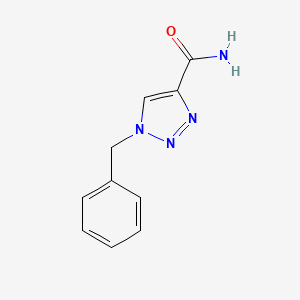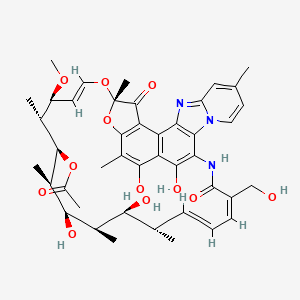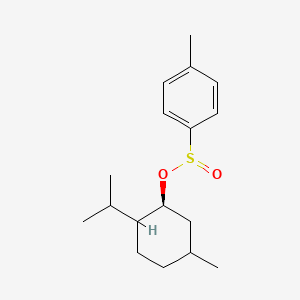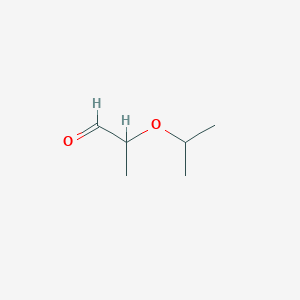
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is a synthetic steroidal compound. It is structurally related to estrogens and has been studied for its potential biological and pharmacological activities. The compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one typically involves the acetylation of 3-hydroxyestra-1,3,5(10),6-tetraen-17-one. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the by-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity
Quality control measures: to monitor the reaction progress and product specifications
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the acetoxy group, leading to the formation of different esters or ethers
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Esters, ethers
Applications De Recherche Scientifique
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Investigated for its potential effects on cellular processes and hormone regulation
Medicine: Explored for its potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
- 3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
Uniqueness
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Propriétés
Numéro CAS |
53-55-4 |
|---|---|
Formule moléculaire |
C₂₁H₂₄O₃ |
Poids moléculaire |
324.41 |
Synonymes |
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






